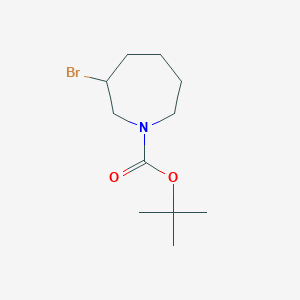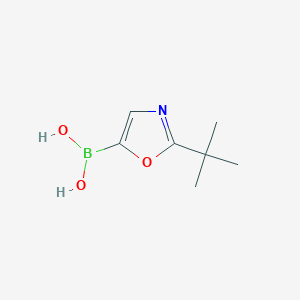
2-tert-butyl-Oxazole-5-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-Oxazole-5-boronic acid is a boronic acid derivative that features an oxazole ring substituted with a tert-butyl group at the 2-position and a boronic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-Oxazole-5-boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. The tert-butyl group is introduced via alkylation reactions. The boronic acid group can be introduced through borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for the cyclization and borylation steps to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-tert-butyl-Oxazole-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Oxidation: The major product is the corresponding alcohol.
Substitution: The major products are substituted oxazoles with various functional groups at the 4-position.
科学研究应用
2-tert-butyl-Oxazole-5-boronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
作用机制
The mechanism of action of 2-tert-butyl-Oxazole-5-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the coupled product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacol Boronic Esters: These compounds are more stable and often used in place of boronic acids in coupling reactions.
Other Oxazole Boronic Acids: Compounds with different substituents on the oxazole ring.
Uniqueness
2-tert-butyl-Oxazole-5-boronic acid is unique due to the presence of both the tert-butyl group and the boronic acid group on the oxazole ring. This combination provides specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various reactions.
属性
IUPAC Name |
(2-tert-butyl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BNO3/c1-7(2,3)6-9-4-5(12-6)8(10)11/h4,10-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROCWCXHLMMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

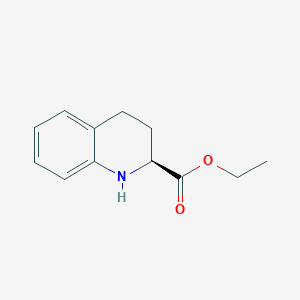
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
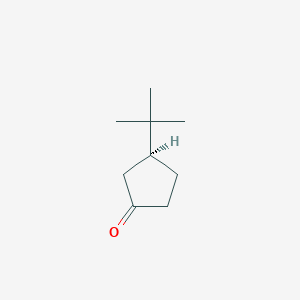
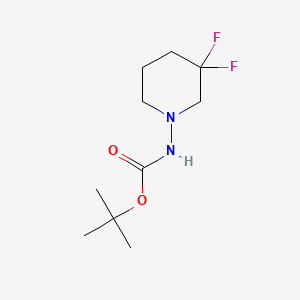
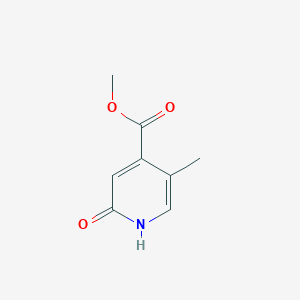
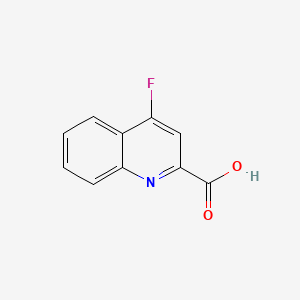
![(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol](/img/structure/B8195791.png)
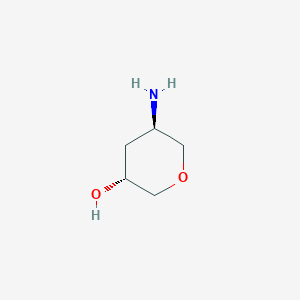
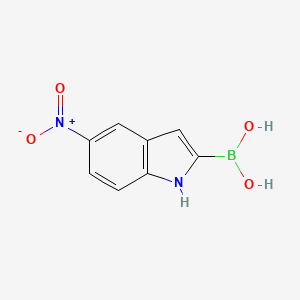
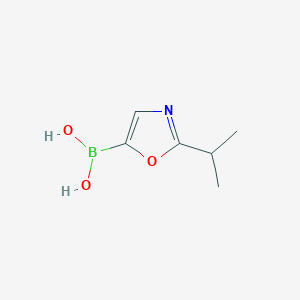
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195831.png)
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)
